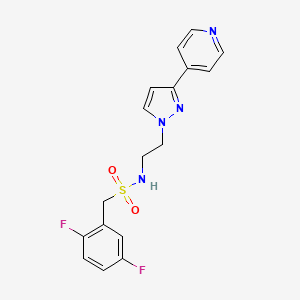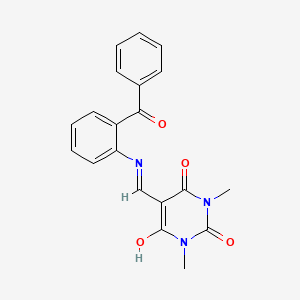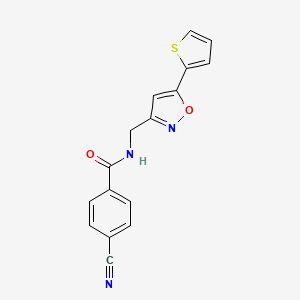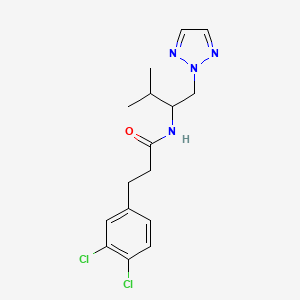![molecular formula C19H32N6O2 B2835977 8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2835977.png)
8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione is a useful research compound. Its molecular formula is C19H32N6O2 and its molecular weight is 376.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Properties
- The compound shows significant analgesic and anti-inflammatory activity. Benzylamide and 4-phenylpiperazinamide derivatives of this compound were found more active than acetylic acid, a reference drug, in alleviating pain and inflammation. Additionally, several active compounds stronger than theophylline inhibited phosphodiesterase activity (Zygmunt et al., 2015).
Psychotropic Potential
- The compound has been evaluated for its potential psychotropic effects. Specific derivatives demonstrated antidepressant-like effects in animal models, suggesting potential applications in mental health disorders (Chłoń-Rzepa et al., 2013).
Serotonin Receptor Affinity
- Variants of this compound have shown high affinity for serotonin receptors, particularly 5-HT1A, 5-HT2A, and 5-HT7, indicating potential utility in treating conditions related to these receptors (Jurczyk et al., 2004).
Cardiovascular Activity
- New derivatives of this compound have displayed prophylactic antiarrhythmic activity in epinephrine-induced arrhythmia, indicating potential applications in cardiovascular therapeutics (Chłoń-Rzepa et al., 2011).
Potential Anticancer Activity
- Some derivatives have been synthesized and tested for in vitro anticancer activities, revealing promising results against certain cancer cell lines, suggesting potential applications in cancer therapy (Rida et al., 2007).
Propiedades
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N6O2/c1-6-23-9-11-24(12-10-23)13-15-20-17-16(25(15)8-7-14(2)3)18(26)22(5)19(27)21(17)4/h14H,6-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQDYFMLLPPMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(N2CCC(C)C)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2835900.png)


![4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2835908.png)
![5-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2835909.png)
![1-(9-Chloro-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2835911.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2835912.png)
![Methyl 3-methoxy-5-{[3-(4-methoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B2835913.png)
![7-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2835916.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2835917.png)
